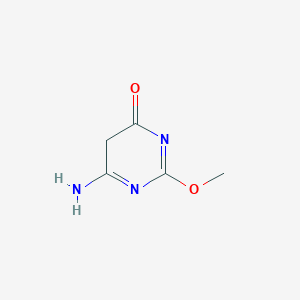

6-Amino-2-methoxypyrimidin-4(5H)-one

Description

Properties

CAS No. |

186435-67-6 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-amino-2-methoxy-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9) |

InChI Key |

NQFOXDYKQBYGDY-UHFFFAOYSA-N |

SMILES |

COC1=NC(=O)CC(=N1)N |

Canonical SMILES |

COC1=NC(=O)CC(=N1)N |

Synonyms |

4-Pyrimidinol, 5,6-dihydro-6-imino-2-methoxy- (9CI) |

Origin of Product |

United States |

Preparation Methods

Starting Material: 4,6-Dichloropyrimidine

The most widely documented method involves 4,6-dichloropyrimidine as the precursor. This route exploits the differential reactivity of the 4- and 6-positions of the pyrimidine ring, enabling sequential substitutions.

Step 1: Selective Amination at the 4-Position

In the first step, 4,6-dichloropyrimidine undergoes amination with ammonia or methylamine under controlled conditions. The reaction typically occurs in tetrahydrofuran (THF) or ethanol at 50–60°C, achieving >90% conversion. For example, a protocol from CN102516182B describes using a 1:16–33 molar ratio of 4,6-dichloropyrimidine to water, with ammonia gas introduced under nitrogen protection. This generates 4-amino-6-chloropyrimidine, isolated via silica gel chromatography (ethyl acetate/petroleum ether = 1:4) with yields up to 89.4%.

Step 2: Methoxylation at the 6-Position

The 6-chloro group is then substituted with methoxy using sodium methoxide in methanol. The reaction proceeds under reflux (60–90°C) for 12–24 hours, monitored by HPLC until residual 4-amino-6-chloropyrimidine falls below 0.1%. Post-reaction, the mixture is concentrated, dissolved in water, and crystallized to yield 6-amino-2-methoxypyrimidin-4(5H)-one.

Table 1: Reaction Parameters for Two-Step Synthesis

Cyclization of Urea Derivatives

Condensation with β-Keto Esters

An alternative route involves cyclizing urea derivatives with β-keto esters. For instance, this compound can be synthesized by reacting urea with ethyl acetoacetate in the presence of sodium ethoxide. The reaction proceeds via a Knorr-type mechanism, forming the pyrimidine ring through cyclodehydration.

Optimization of Reaction Conditions

Key variables include:

-

Molar Ratios : A 1:1.2 ratio of urea to β-keto ester minimizes side products.

-

Catalyst : Sodium methoxide (10 mol%) enhances cyclization efficiency.

-

Solvent : Ethanol or acetic acid facilitates proton transfer, achieving yields of 70–78%.

Table 2: Cyclization Reaction Parameters

| Component | Quantity/Parameter |

|---|---|

| Urea | 1.0 equiv |

| Ethyl Acetoacetate | 1.2 equiv |

| Catalyst | NaOCH₃ (10 mol%) |

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 8–12 hours |

| Yield | 70–78% |

Microwave-Assisted Synthesis

Accelerated Alkoxylation

Microwave irradiation significantly reduces reaction times for methoxylation. A protocol adapted from AU2020355830A1 employs a CEM Discover microwave reactor, where 4-amino-6-chloropyrimidine and sodium methoxide in methanol are heated to 120°C for 15 minutes. This method achieves 88% yield, compared to 24 hours under conventional heating.

Advantages Over Conventional Methods

-

Efficiency : 15 minutes vs. 24 hours.

-

Purity : Reduced side reactions due to uniform heating.

-

Scalability : Compatible with continuous-flow systems.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-amino-2-methoxy-5H-pyrimidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-methoxy-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl at position 6) increase electrophilicity, facilitating nucleophilic substitution .

- Methoxy groups (e.g., at position 2 or 4) enhance solubility in polar solvents but reduce thermal stability compared to methyl or chloro derivatives .

Physicochemical Properties

Comparative data for selected pyrimidinones:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | 141.13 | 214–216 | 227 | Moderate (DMSO) |

| 2-Hydrazino-6-methylpyrimidin-4-one | 140.15 | 240–242 | N/A | Low (AcOEt) |

| 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone | 158.11 | N/A | N/A | High (H₂O) |

| 4,6-Dichloro-5-methoxypyrimidine | 199.01 | 313–315 | N/A | Low (CH₃CN) |

Key Observations :

- Methoxy vs. Methyl: Methoxy derivatives (e.g., this compound) exhibit lower melting points than methyl-substituted analogues due to reduced crystal packing efficiency .

- Halogenated Derivatives : Chloro-substituted compounds (e.g., 4,6-Dichloro-5-methoxypyrimidine) show higher melting points, attributed to stronger halogen bonding .

Q & A

Advanced Research Question

- Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., N–H⋯OClO4 and O–H⋯Owater bonds) and disorder in counterions or solvent molecules .

- VT-NMR (Variable Temperature) : Probes dynamic hydrogen bonding by observing NH proton shifts at elevated temperatures .

- FT-IR spectroscopy : Detects enamine-imino tautomerism via N–H and C=O stretching frequencies (e.g., 1650–1750 cm⁻¹) .

How does the substitution pattern on the pyrimidine ring affect pharmacological activity?

Advanced Research Question

- Position 2 (methoxy group) : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .

- Position 6 (amino group) : Facilitates hydrogen bonding with biological targets (e.g., DNA helicases or kinase ATP-binding pockets) .

- Fluoro derivatives : Substitution at position 5 (e.g., 5-fluoro analogs) improves antifungal activity by mimicking natural substrates . Comparative studies using thioether or methylthio groups at position 2 reveal reduced cytotoxicity but lower metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.